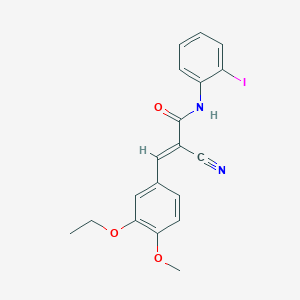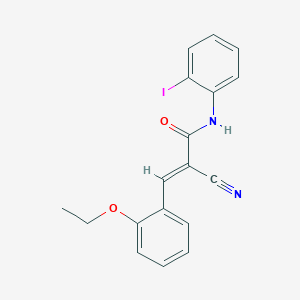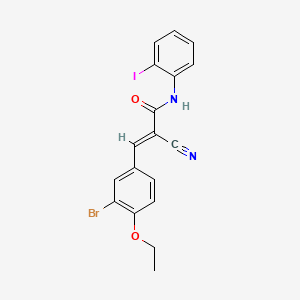
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research. It is a member of the propenamide family and is commonly referred to as BEPPA. BEPPA is a potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which is responsible for regulating cell growth, proliferation, and survival. In
Wirkmechanismus
BEPPA inhibits the PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt. This binding prevents the activation of PKB/Akt by phosphoinositide-dependent kinase 1 (PDK1), which is required for its activation. As a result, downstream signaling events that are regulated by PKB/Akt, such as cell survival, proliferation, and metabolism, are inhibited.
Biochemical and Physiological Effects:
BEPPA has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a critical role in the initiation of programmed cell death. BEPPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, BEPPA has been shown to protect neurons from oxidative stress and prevent neuroinflammation by inhibiting the activation of microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BEPPA in lab experiments is its potency and specificity. It is a highly potent inhibitor of the PKB/Akt signaling pathway and has been shown to have minimal off-target effects. Additionally, BEPPA is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using BEPPA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BEPPA. One area of interest is the development of more potent and selective inhibitors of the PKB/Akt signaling pathway. Additionally, further research is needed to investigate the potential therapeutic applications of BEPPA in the treatment of various cancers and neurodegenerative diseases. Finally, the development of more efficient methods for the synthesis and purification of BEPPA could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of BEPPA involves the condensation reaction of 3-bromo-4-ethoxybenzaldehyde with 2-iodobenzonitrile in the presence of an appropriate base. This reaction results in the formation of the intermediate (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, which can be purified by column chromatography. The final product is obtained by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
BEPPA has been extensively studied for its potential therapeutic applications. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PKB/Akt signaling pathway. BEPPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BEPPA has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been found to protect neurons from oxidative stress and prevent neuroinflammation.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrIN2O2/c1-2-24-17-8-7-12(10-14(17)19)9-13(11-21)18(23)22-16-6-4-3-5-15(16)20/h3-10H,2H2,1H3,(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPCGMVCRAJIH-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

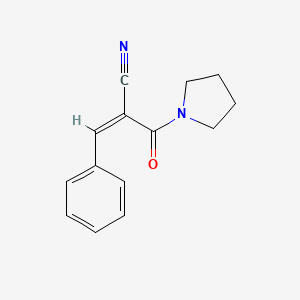
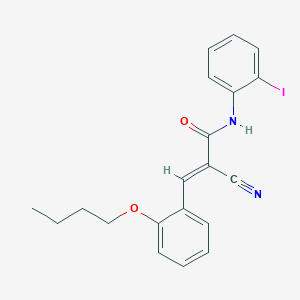
![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)



![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)

![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)
![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)
